molecular formula C5H8N2O3 B014511 n-Nitrosoproline CAS No. 7519-36-0

n-Nitrosoproline

Cat. No. B014511
CAS RN: 7519-36-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-BYPYZUCNSA-N
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Description

Synthesis Analysis

The formation of NPRO involves the reaction of proline, an amino acid, with nitrite, a common preservative and byproduct of nitric oxide metabolism. Studies have shown that NPRO can directly exhibit mutagenicity when combined with natural sunlight, suggesting a photodynamic action that could contribute to its carcinogenic potential. This interaction results in the formation of mutagenic lesions in DNA, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine, and induces single-strand DNA breaks, implicating both reactive oxygen species and nitric oxide radicals in the process (Arimoto-Kobayashi et al., 2002).

Molecular Structure Analysis

The molecular structure of NPRO allows it to absorb UVA light, particularly around 340 nm, which is close to its absorption maximum. This property is significant for understanding its mutagenic and carcinogenic activities under sunlight exposure. The UVA irradiation of NPRO leads to nitric oxide formation, which, along with reactive oxygen species, mediates DNA strand breaks and mutagenicity. This suggests that the specific molecular structure of NPRO plays a crucial role in its interaction with light and subsequent biological effects (Arimoto-Kobayashi et al., 2002).

Chemical Reactions and Properties

NPRO's chemical properties, particularly its ability to undergo photoactivation and interact with DNA, highlight its potential as a photomutagenic agent. The formation of nitric oxide upon UVA irradiation and its ability to induce mutations and DNA damage underlines the complex chemical reactions NPRO can participate in, especially in the presence of sunlight. These reactions not only include the direct interaction with DNA but also involve the generation of secondary reactive species that contribute to its mutagenic effects.

Physical Properties Analysis

The physical properties of NPRO, such as its absorption of UVA light, underscore its potential environmental and biological impacts. Its stability and reactivity under light exposure are critical for understanding its behavior in biological systems and the environment. The specific absorption spectrum of NPRO enables it to act under sunlight exposure, making it a compound of interest in studies related to UVA-induced carcinogenicity.

Chemical Properties Analysis

The chemical behavior of NPRO, particularly in the presence of UVA light, demonstrates its role in generating reactive species that can damage biological molecules. Its interactions with DNA, resulting in mutations and strand breaks, highlight the importance of understanding the chemical properties of NPRO in relation to its biological effects. The generation of nitric oxide and reactive oxygen species during its photoactivation process is central to its mutagenic and potentially carcinogenic actions.

Scientific Research Applications

  • Estimating Endogenous Nitrosation

    The NPRO test is instrumental in estimating endogenous nitrosation in humans and experimental animals. It has been utilized in clinical and epidemiological studies to explore the role of infection and inflammation in human carcinogenesis (Ohshima & Bartsch, 1999).

  • Geographical Comparison Studies

    The NPRO test is used for geographical comparison studies to investigate if variations in cancer risk correlate with the propensity for endogenous nitrosation (Knight et al., 1991).

  • Gastric Carcinogenesis

    NPRO excretion is a tool for evaluating the nitrosamine hypothesis of gastric carcinogenesis, especially in precancerous conditions (Hall, Kirkham, & Northfield, 1987).

  • Testing Etiological Hypotheses

    The test is used to study whether subjects with precancerous stomach conditions have an elevated potential for endogenous nitrosation (Crespi et al., 1987).

  • Quantifying Human Exposure to Endogenous NOCs

    NPRO tests quantify human exposure to endogenous N-nitroso compounds (NOCs), which are believed to play an etiological role in various human cancers (Bartsch, Ohshima, Pignatelli, & Calmels, 1989).

  • Metabolic Studies

    NPRO may be refractory to normal nitrosamine activating enzymes, making it suitable for human epidemiological studies of endogenous nitrosation (Koepke et al., 1985).

  • Determining Nitrate Concentration

    The NPRO test for in vivo nitrosation is used to determine nitrate concentration in drinking water and urine (Mirvish et al., 1992).

  • Suitability as a Nitrosatable Substrate

    Proline is considered a suitable nitrosatable substrate for tests of endogenous nitrosation reactions in animals and human subjects (Chu & Magee, 1981).

  • Exploring the Index of Endogenous Nitrosation

    NPRO is used as an index of endogenous nitrosation in various pathways, though it may not be universally indicative (Tannenbaum, 1987).

  • Potential Carcinogenic Risks from UVA Irradiation

    NPRO combined with sunlight can induce mutations, DNA strand cleavage, and nitric oxide formation, potentially increasing carcinogenic risk from UVA irradiation (Arimoto-Kobayashi et al., 2002).

Safety And Hazards

N-Nitrosoproline is considered highly flammable and toxic if inhaled . It can cause damage to organs . The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny .

Future Directions

There is ongoing research to develop structure-activity relationships for N-nitrosamine activity, which includes n-Nitrosoproline . The goal is to improve risk assessment of N-nitrosamines by first establishing the dominant reaction mechanism prior to retrieving an appropriate set of close analogs for use in read-across exercises .

properties

IUPAC Name

(2S)-1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021061
Record name N-Nitrosoproline
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Toronto Research Chemicals MSDS]
Record name N-Nitrosoproline
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Product Name

n-Nitrosoproline

CAS RN

7519-36-0
Record name N-Nitroso-L-proline
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Record name Nitrosoproline
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Record name N-Nitrosoproline
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Record name (2S)-1-nitrosopyrrolidine-2-carboxylic acid
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Record name N-NITROSOPROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,910
Citations
PP Chakradeo, J Nair, SV Bhide - Cancer letters, 1994 - Elsevier
… N-nitrosoproline on day 1 as compared with betel quid chewers with tobacco and without tobacco and those in the ‘no habit’ group. Levels of N-nitrosoproline … the N-nitrosoproline levels …
S Arimoto-Kobayashi, Y Ando, Y Horai… - …, 2002 - academic.oup.com
N -Nitrosoproline (NPRO) is endogenously formed from proline and nitrite. NPRO has been reported to be nonmutagenic and noncarcinogenic. In this study, we have detected the direct …
Number of citations: 30 0-academic-oup-com.brum.beds.ac.uk
H Ohshima, H Bartsch - Methods in enzymology, 1999 - Elsevier
… Because this method measures urinary N-nitrosamino acids such as N-nitrosoproline as indices of endogenous nitrosation, it is called the nitrosoproline (NPRO) test. The utility of …
CD Leaf, AJ Vecchio, DA Roe, JH Hotchkiss - Carcinogenesis, 1987 - academic.oup.com
A relationship between ascorbic acid intake and N -nitrosoproline (NPRO) excretion in humans on a controlled diet was established. Seven healthy males were placed on a low nitrate, …
Number of citations: 128 0-academic-oup-com.brum.beds.ac.uk
M Tsuda, J Niitsuma, S Sato, T Hirayama, T Kakizoe… - Cancer letters, 1986 - Elsevier
The effects of cigarette smoking on the urinary excretions of N-nitrosoproline (NPRO) and the sulfur-containing N-nitrosamino acids, N-nitrosothioproline (NTPRO) and N-nitroso-2-…
H Ohshima, H Bartsch - Cancer Research, 1981 - AACR
Endogenous formation of N-nitrosoproline (NPRO) was demonstrated by monitoring its excretion in the urine of a male volunteer who had ingested vegetable juice, as a source of nitrate…
Number of citations: 540 aacrjournals.org
CN Hall, JS Kirkham, TC Northfield - Gut, 1987 - gut.bmj.com
… assessed endogenous nitrosation by the independent N-nitrosoproline excretion test in subjects who … N-nitrosoproline (N-Pro) synthesised intragastrically from these precursors, and …
Number of citations: 25 0-gut-bmj-com.brum.beds.ac.uk
D Hoffmann, KD Brunnemann - Cancer research, 1983 - AACR
It was the goal of this study to assay the potential of inhaled cigarette smoke for endogenous N-nitrosation of amines in smokers by means of measuring urinary excretion of N-…
Number of citations: 110 aacrjournals.org
JK Baker, CY Ma - Journal of agricultural and food chemistry, 1978 - ACS Publications
… determination of N-nitrosoproline in processed … N-nitrosoproline. A number of commercialmeat samples were also examined and were found to contain very low levels of Nnitrosoproline …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
MA Helser, JH Hotchkiss, DA Roe - Carcinogenesis, 1992 - academic.oup.com
… Green pepper, pineapple, tomato, strawberry and carrot treatments significantly inhibited N-nitrosoproline (NPRO) formation relative to the positive control. Also, green pepper, …
Number of citations: 77 0-academic-oup-com.brum.beds.ac.uk

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